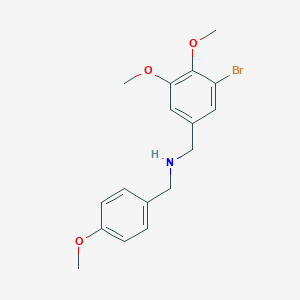![molecular formula C17H20BrNO2 B275864 1-{[4-(Benzyloxy)-3-bromobenzyl]amino}-2-propanol](/img/structure/B275864.png)
1-{[4-(Benzyloxy)-3-bromobenzyl]amino}-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[4-(Benzyloxy)-3-bromobenzyl]amino}-2-propanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the development and activation of B cells, which are responsible for producing antibodies that help the immune system fight infections.
Mécanisme D'action
1-{[4-(Benzyloxy)-3-bromobenzyl]amino}-2-propanol is a selective inhibitor of BTK, which plays a crucial role in the development and activation of B cells. By inhibiting BTK, the compound prevents the activation of B cells and the production of antibodies, which can help to reduce the immune response in autoimmune diseases and certain types of cancer.
Biochemical and Physiological Effects:
1-{[4-(Benzyloxy)-3-bromobenzyl]amino}-2-propanol has been shown to have a number of biochemical and physiological effects. The compound has been shown to reduce the production of cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to reduce the activation of T cells, which are involved in the immune response. In addition, the compound has been shown to reduce the production of immunoglobulins, which are antibodies produced by B cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-{[4-(Benzyloxy)-3-bromobenzyl]amino}-2-propanol is its selectivity for BTK. This selectivity can help to reduce the potential for off-target effects, which can be a problem with other BTK inhibitors. However, one of the limitations of the compound is its relatively low solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for research on 1-{[4-(Benzyloxy)-3-bromobenzyl]amino}-2-propanol. One direction is to study the compound in combination with other drugs to determine whether it can enhance their effectiveness. Another direction is to study the compound in animal models of autoimmune diseases and cancer to determine its potential for clinical use. Finally, there is a need for further research into the mechanism of action of the compound to better understand its effects on the immune system.
Méthodes De Synthèse
The synthesis of 1-{[4-(Benzyloxy)-3-bromobenzyl]amino}-2-propanol involves several steps. The first step is the protection of the hydroxyl group of 4-hydroxybenzaldehyde with benzyl ether. The second step is the bromination of the protected 4-hydroxybenzaldehyde using bromine and a catalyst. The third step is the reduction of the resulting brominated compound using sodium borohydride to obtain 4-(benzyloxy)-3-bromobenzyl alcohol. The final step is the coupling of 4-(benzyloxy)-3-bromobenzyl alcohol with 2-amino-2-propanol using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to obtain 1-{[4-(Benzyloxy)-3-bromobenzyl]amino}-2-propanol.
Applications De Recherche Scientifique
1-{[4-(Benzyloxy)-3-bromobenzyl]amino}-2-propanol has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has shown promising results in the treatment of various autoimmune diseases, including rheumatoid arthritis, lupus, and multiple sclerosis. It has also been studied for its potential use in the treatment of certain types of cancer, including lymphoma and leukemia.
Propriétés
Formule moléculaire |
C17H20BrNO2 |
|---|---|
Poids moléculaire |
350.2 g/mol |
Nom IUPAC |
1-[(3-bromo-4-phenylmethoxyphenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C17H20BrNO2/c1-13(20)10-19-11-15-7-8-17(16(18)9-15)21-12-14-5-3-2-4-6-14/h2-9,13,19-20H,10-12H2,1H3 |
Clé InChI |
LWXQIXVTSGXRGW-UHFFFAOYSA-N |
SMILES |
CC(CNCC1=CC(=C(C=C1)OCC2=CC=CC=C2)Br)O |
SMILES canonique |
CC(CNCC1=CC(=C(C=C1)OCC2=CC=CC=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275781.png)
![1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B275783.png)
![{[5-(2,5-Dichlorophenyl)-2-furyl]methyl}(pyridin-3-ylmethyl)amine](/img/structure/B275784.png)
![1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B275788.png)
![1-(4-methoxyphenyl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine](/img/structure/B275789.png)


![N-(naphthalen-1-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275793.png)
![N-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B275794.png)
![N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275797.png)
![N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275798.png)
![N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275799.png)
![4-amino-N-{2-[({5-[4-(1-hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B275800.png)
![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-2-ylmethyl)amine](/img/structure/B275804.png)